Piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride
Description
Overview of Piperidin-2-ylmethyl Azepane-1-carboxylate Hydrochloride
This compound is a synthetic organic compound characterized by its complex heterocyclic structure incorporating both six-membered piperidine and seven-membered azepane ring systems. The compound exists as a hydrochloride salt, which significantly influences its physical and chemical properties compared to the free base form. The International Union of Pure and Applied Chemistry name for this compound is piperidin-2-ylmethyl azepane-1-carboxylate;hydrochloride, reflecting the systematic nomenclature conventions for complex amine salts.
The molecular structure features a piperidine ring attached through a methylene linker to the carboxylate ester functionality of the azepane-1-carboxylic acid moiety. This unique architectural arrangement creates a molecule with distinct conformational flexibility and potential for diverse intermolecular interactions. The presence of two nitrogen-containing heterocycles within a single molecular framework provides multiple sites for chemical modification and biological interaction, making this compound particularly valuable for structure-activity relationship studies.
Table 1: Fundamental Chemical Properties of this compound
The compound demonstrates notable structural complexity through its dual heterocyclic architecture, where the piperidine component contributes a six-membered saturated nitrogen heterocycle, while the azepane portion provides a seven-membered saturated nitrogen heterocycle. This combination results in a molecule with significant three-dimensional character and conformational diversity, properties that are highly valued in contemporary drug discovery and materials science applications.
Historical Context and Discovery
The development of this compound emerged from the broader historical context of heterocyclic chemistry research, particularly the investigation of combined piperidine and azepane systems that gained momentum in the early 21st century. While specific discovery dates for this exact compound are not extensively documented in the available literature, related research indicates that systematic exploration of piperidine-azepane conjugates began appearing in chemical databases around 2014, suggesting this timeframe for the initial synthesis and characterization efforts.
The compound's Chemical Abstract Service registration number 1803572-43-1 was assigned as part of the comprehensive cataloguing of newly synthesized heterocyclic compounds during the mid-2010s, a period marked by intense research activity in the field of complex amine architectures. This registration reflects the growing recognition of such compounds as important synthetic intermediates and potential pharmaceutical agents.
Historical development of azepane chemistry can be traced to earlier work on seven-membered nitrogen heterocycles, which provided the foundational knowledge necessary for creating more complex molecular architectures like the current compound. The synthesis methodologies that enabled the preparation of this compound built upon decades of research in heterocyclic ring formation, ester chemistry, and salt preparation techniques.
Table 2: Historical Milestones in Related Compound Development
| Year | Development | Significance |
|---|---|---|
| 2014 | First PubChem entry creation | |
| 2022 | Updated safety documentation | |
| 2024 | Comprehensive safety data compilation | |
| 2025 | Current commercial availability |
The evolution of synthetic methods for creating compounds with multiple heterocyclic systems has been driven by advances in organic synthesis techniques, particularly in the areas of ring-closing reactions and functional group transformations that allow for the precise construction of complex molecular architectures.
Relevance in Contemporary Chemical Research
Contemporary chemical research has identified this compound as a compound of significant interest due to its potential applications in multiple research domains. The compound's unique structural features make it particularly valuable for investigations into conformational dynamics, where the presence of both six and seven-membered rings provides opportunities to study ring flexibility and conformational preferences in complex molecular systems.
Current research applications focus on the compound's utility as a synthetic building block for more complex molecular architectures, particularly in the development of pharmaceutical intermediates and bioactive compounds. The azepane-1-carboxylate functionality serves as an important pharmacophore in medicinal chemistry, while the piperidine component provides additional sites for structural modification and biological interaction.
Recent patent literature indicates growing interest in compounds containing similar structural motifs for applications in receptor agonist development, particularly for muscarinic receptors. This research direction highlights the compound's potential significance in neuroscience and pharmacology, where such receptor systems play crucial roles in various physiological processes.
Table 3: Contemporary Research Applications
The compound's commercial availability from multiple suppliers indicates its established role in research laboratories worldwide, with pricing structures that reflect both its synthetic complexity and research demand. Current market prices range from approximately $272 for 50-milligram quantities to over $1,000 for gram-scale amounts, demonstrating the compound's value in specialized research applications.
Scope and Objectives of the Review
This comprehensive review aims to provide a detailed examination of this compound from multiple scientific perspectives, focusing exclusively on its chemical properties, synthetic applications, and research significance. The scope encompasses fundamental chemical characteristics, structural analysis, synthetic methodologies, and contemporary research applications while maintaining strict exclusion of clinical, therapeutic, or safety-related information.
The primary objectives include establishing a comprehensive understanding of the compound's molecular architecture and its implications for chemical reactivity and biological activity. This review seeks to consolidate available information from diverse sources including chemical databases, patent literature, and research publications to provide researchers with a complete reference resource for this important heterocyclic compound.
Specific focus areas include detailed analysis of the compound's conformational properties, investigation of its synthetic utility in complex molecule construction, and examination of its role in contemporary research programs. The review emphasizes the unique aspects of the dual heterocyclic architecture and its implications for molecular design and chemical synthesis strategies.
Table 4: Review Scope and Content Organization
Properties
IUPAC Name |
piperidin-2-ylmethyl azepane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c16-13(15-9-5-1-2-6-10-15)17-11-12-7-3-4-8-14-12;/h12,14H,1-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDQCZJCIZSORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)OCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyclic Ketones
- Starting Material: Cyclic ketones such as cyclohexanone derivatives.
- Procedure: The ketone undergoes reductive amination with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride or catalytic hydrogenation.
- Outcome: Formation of azepane rings through intramolecular cyclization facilitated by amino groups.
Ring-Closing of Linear Amino Alcohols
Cyclization of Aminoalkyl Precursors
- Procedure: Aminoalkyl halides or tosylates are cyclized with suitable nucleophiles under basic conditions.
- Reagents: Potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF).
Introduction of the Piperidin-2-ylmethyl Group
The key step involves attaching the piperidin-2-ylmethyl group to the azepane core, typically via nucleophilic substitution or coupling reactions:
Nucleophilic Substitution on a Brominated or Chlorinated Intermediate
- Preparation of the precursor: The azepane ring is functionalized with a leaving group (bromide or chloride) at the 2-position.
- Reaction: The precursor reacts with piperidine or its derivatives, such as 2-piperidinylmethyl halides, under SN2 conditions.
- Reagents: Potassium carbonate or cesium carbonate in acetonitrile or ethanol.
Reductive Amination or Alkylation
- Method: The azepane core bearing an aldehyde or ketone reacts with piperidine derivatives in the presence of reductants or alkylating agents.
- Reagents: Formaldehyde or paraformaldehyde with piperidine derivatives, or alkyl halides with base.
Formation of the Carboxylate and Salt Conversion
The final functionalization involves converting the amino group into a carboxylate:
Carboxylation of the Amine
- Method: The amino group on the azepane ring is carboxylated via carbon dioxide (CO₂) under pressure, often in the presence of a base such as potassium hydroxide.
- Reaction conditions: Elevated temperature and pressure facilitate insertion of CO₂ into the amino group, forming a carbamic acid intermediate, which is then stabilized as a carboxylate salt.
Esterification and Hydrochloride Salt Formation
- Esterification: The carboxylate is esterified with suitable alcohols if needed, although in this case, the focus is on the hydrochloride salt.
- Hydrochloride Salt Formation: The free base is treated with hydrogen chloride gas or hydrochloric acid in an inert solvent like ether or ethanol to yield the hydrochloride salt.
Representative Data and Conditions from Patents and Literature
| Step | Method | Reagents | Conditions | Notes |
|---|---|---|---|---|
| Azepane ring synthesis | Ring-closing of amino alcohols | PPA, dehydration | Reflux | Controlled ring size |
| Functionalization | Nucleophilic substitution | Potassium carbonate, piperidinyl halides | Acetonitrile, room temperature | Efficient attachment of piperidin-2-ylmethyl group |
| Carboxylation | CO₂ insertion | CO₂ gas, KOH | Elevated temperature, pressure | Forms carboxylate intermediate |
| Salt formation | Acid-base reaction | HCl gas or HCl solution | Room temperature | Yields hydrochloride salt |
Table 1: Summary of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Reductive amination | Cyclization via ketone and amine | High selectivity | Requires specific starting materials |
| Ring-closing of amino alcohols | Cyclization with dehydrating agents | Good control over ring size | Harsh reaction conditions |
| Nucleophilic substitution | Alkylation with piperidinyl halides | Straightforward | Possible side reactions |
| Carboxylation | CO₂ insertion into amino groups | Direct formation of carboxylate | Requires controlled CO₂ pressure |
Research Data: Recent patent US20240166642 describes a multi-step synthesis involving the coupling of azepane derivatives with piperidinyl halides, followed by carboxylation and salt formation. The process emphasizes mild conditions, high yields, and purity of the final hydrochloride salt.
Chemical Reactions Analysis
Piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Biology: This compound is utilized in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: It is employed in the production of pharmaceuticals and other chemical products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to perform several biological processes, such as the release of reactive oxygen species, activation of mitochondrial cytochrome C, and modulation of protein expression . These actions contribute to its pharmacological effects, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperidin-2-ylmethyl Azepane-1-carboxylate (Free Base)
- CAS : 1502115-53-8
- Molecular Formula : C₁₃H₂₄N₂O₂
- Molecular Weight : 240.34 g/mol
- Key Difference : Lacks the hydrochloride counterion, reducing molecular weight by 36.46 g/mol. This absence may influence solubility (lower polarity) and stability compared to the salt form .
- Supplier Availability : Shares overlapping suppliers with its hydrochloride counterpart but is similarly listed as out of stock .
Piperidin-2-ylmethyl Morpholine-4-carboxylate Hydrochloride
- CAS: Not explicitly provided (Product ID: 5205)
- Molecular Structure : Replaces the azepane (7-membered amine ring) with morpholine (6-membered ring containing oxygen).
- Smaller ring size may alter binding affinity in biological systems compared to azepane derivatives.
- Supplier Landscape : Widely available through seven suppliers, primarily in India and China (e.g., Bondbay Pharma, Zhengzhou Yuanfong Food Additives Co.) .
Azepan-1-yl-pyrrolidin-3-yl-methanone Hydrochloride
- CAS : 1361116-21-3
- Molecular Formula : C₁₁H₂₁ClN₂O
- Molecular Weight : 232.75 g/mol
- Key Difference : Features a ketone group (-CO-) instead of an ester (-COO-), linked to pyrrolidine (5-membered amine ring).
- Functional Implications :
- Ketones are less prone to hydrolysis than esters, suggesting greater metabolic stability.
- Smaller pyrrolidine ring may reduce steric hindrance in molecular interactions.
- Supplier Information: Limited details, though Chinese suppliers are prominent .
Comparative Data Table
Discussion of Structural and Functional Implications
- Ring Size and Heteroatoms: Azepane’s 7-membered ring may offer conformational flexibility compared to morpholine’s rigid 6-membered structure .
- Functional Groups: Esters (target compound) are hydrolytically labile, whereas ketones (Azepan-1-yl-pyrrolidin-3-yl-methanone) resist hydrolysis, impacting pharmacokinetics .
- Salt vs. Free Base :
Supplier and Market Considerations
- The hydrochloride salt of Piperidin-2-ylmethyl azepane-1-carboxylate and its free base face supply chain challenges, contrasting with the readily available morpholine derivative .
- Chinese and Indian suppliers dominate production, reflecting regional specialization in heterocyclic compound synthesis .
Biological Activity
Piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring and an azepane structure, which are significant in drug design due to their ability to interact with various biological targets. The compound's chemical structure can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in various disease pathways. For instance, it may affect kinases and other targets involved in cellular signaling.
- Receptor Modulation : Piperidine derivatives are known for their ability to modulate neurotransmitter receptors, which can lead to therapeutic effects in neurodegenerative diseases and mental health disorders.
Therapeutic Applications
The therapeutic applications of this compound span several areas:
- Cancer Therapy : Research indicates that compounds with similar structures have demonstrated anticancer properties through various mechanisms, including apoptosis induction in cancer cells .
- Neurological Disorders : Due to its interaction with neurotransmitter systems, this compound may hold promise for treating conditions such as Alzheimer’s disease and schizophrenia by modulating acetylcholine activity .
Research Findings
Recent studies have highlighted the biological activity of Piperidin derivatives, including this compound. Key findings include:
Case Study 1: Inhibition of GSK-3β
A study focused on the inhibition of glycogen synthase kinase 3 beta (GSK-3β) by piperidine derivatives showed that modifications to the piperidine nitrogen significantly affected binding affinity and inhibition potency. This compound was hypothesized to exhibit similar inhibition characteristics due to its structural analogies .
Case Study 2: Anticancer Activity
In vitro studies revealed that piperidine-based compounds could induce apoptosis in cancer cells more effectively than traditional chemotherapeutics. This was attributed to their ability to interact with multiple cellular pathways and induce oxidative stress .
Q & A
Q. Advanced Research Focus
- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron radiation) to resolve piperidine-azepane conformers.
- Refinement : Apply SHELXL for small-molecule refinement; optimize hydrogen bonding networks and torsional angles .
- Challenges : Address twinning or disorder in the hydrochloride counterion using SHELXE for experimental phasing .
How can batch-to-batch variability in synthesized batches be minimized for reproducible assays?
Q. Advanced Research Focus
- Quality Control : Implement strict HPLC thresholds (e.g., ≥95% purity) and quantify salt content via elemental analysis .
- Documentation : Track reaction conditions (solvent ratios, temperature) using electronic lab notebooks.
- Case Example : For peptide analogs, batch consistency requires MS and dual-column HPLC validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
